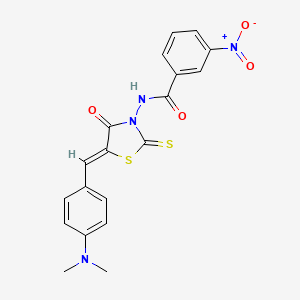![molecular formula C25H31NO5 B2423956 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902913-47-6](/img/structure/B2423956.png)
3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and characterization of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and spectral properties (UV, IR, NMR, MS) .Applications De Recherche Scientifique
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : The study on zinc phthalocyanine derivatives, which have structural similarities to the queried compound, highlighted their significant potential in photodynamic therapy for cancer treatment. These compounds were noted for their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Luminescent Material Development
- White Light Emission : A study on benzothiazole derivatives, which shares structural features with the queried compound, demonstrated their application in developing white-light-emitting devices. These derivatives exhibit distinct emission regions that contribute to white light, showcasing their potential in lighting and display technologies (Lu et al., 2017).
Antioxidant and Anticancer Activity
- Antioxidant and Anticancer Properties : Research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide revealed compounds with antioxidant activity surpassing that of ascorbic acid and significant anticancer activity against human glioblastoma and breast cancer cell lines. This suggests a potential for these derivatives in developing treatments for cancer and oxidative stress-related conditions (Tumosienė et al., 2020).
Synthesis and Application in Drug Development
- Pharmaceutical Intermediates : A practical and scalable synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester was presented, emphasizing its importance as an intermediate in the development of pharmaceutically active compounds. This highlights the role of structurally complex molecules in drug development (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Antimicrobial Applications
- Antibacterial and Antifungal Agents : Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, matching or exceeding the effectiveness of standard treatments like Ampicillin and Fluconazole in certain cases. This underscores the potential of such compounds in addressing microbial resistance and developing new antimicrobial treatments (Helal et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-28-21-10-7-18(15-23(21)31-17-19-5-3-2-4-6-19)8-12-25(27)26-20-9-11-22-24(16-20)30-14-13-29-22/h2-7,10,15,20,22,24H,8-9,11-14,16-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFWCRYMTAXSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)
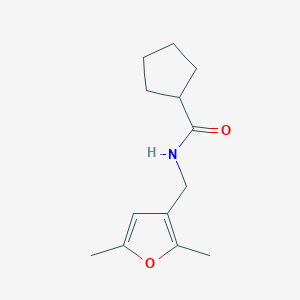
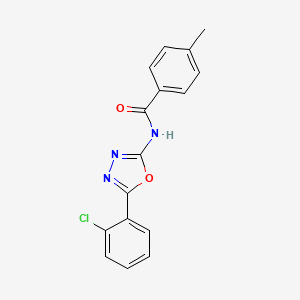
![6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423881.png)

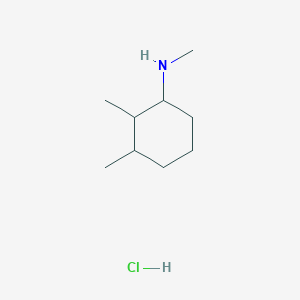
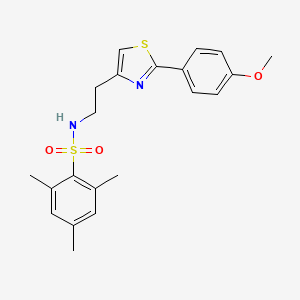
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
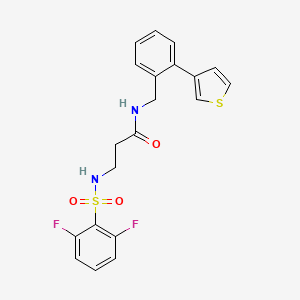
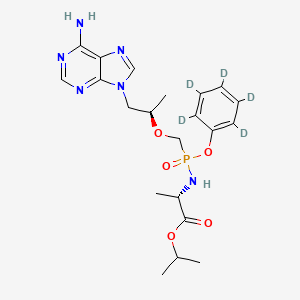
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)
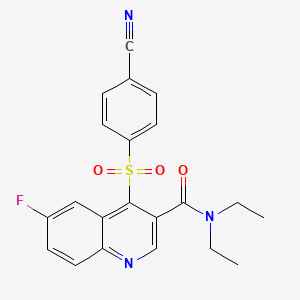
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
